{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
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Overview
Description
{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a bicyclic compound that features a unique azabicyclo structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active compounds .
Preparation Methods
The synthesis of {5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient. The reduction can be performed using sodium borohydride (NaBH4) and cobalt chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields . Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated analogs.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structural similarity to biologically active compounds makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {5-Eth
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(5-ethyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C9H17NO/c1-2-8-3-9(4-8,7-11)6-10-5-8/h10-11H,2-7H2,1H3 |
InChI Key |
MJMFQTPQDWOLMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(CNC2)CO |
Origin of Product |
United States |
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